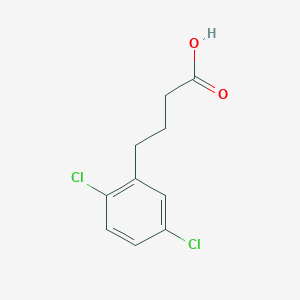

4-(2,5-Dichlorophenyl)butanoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Potential

The compound has been studied for its potential as an anti-cancer agent. The structure of 4-(2,5-Dichlorophenyl)butanoic acid allows it to interact with various biological targets that could be relevant in the treatment of cancer. Research has shown that similar glutaric acid-amide derivatives exhibit anti-cancer properties, suggesting that this compound may also hold promise in oncological research .

Anti-Leishmanial Activity

Another significant application is in the treatment of leishmaniasis. The compound’s derivatives have been noted for their anti-leishmanial activities. This opens up possibilities for the development of new treatments for this disease, which is caused by parasites transmitted by sandfly bites .

Organotin Derivatives Synthesis

4-(2,5-Dichlorophenyl)butanoic acid can be used to synthesize organotin derivatives, which have been explored for their anti-cancer potential. The ability to create these derivatives expands the compound’s utility in medicinal chemistry .

X-Ray Crystallographic Studies

The compound is valuable in crystallography due to its well-defined structure, which can be used to form supramolecular tapes through hydrogen bonding. This is crucial for understanding molecular interactions and designing new materials .

Plant Hormone Regulators

Originally, the synthesis of this compound was in the context of evaluating plant hormone regulators. This suggests its potential use in agriculture to regulate plant growth and development .

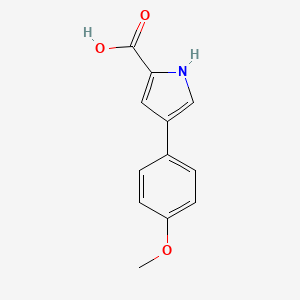

Spectroscopic Characterization

It serves as an excellent candidate for spectroscopic studies due to its unique chemical structure. The compound’s spectroscopic characterization can provide insights into its electronic and structural properties, which are essential for developing new materials and chemicals .

Hybrid Molecule Synthesis

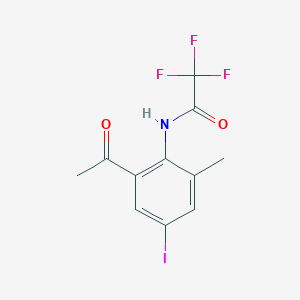

The compound is part of a class of hybrid molecules that combine the properties of glutaric acid-amides with other functional groups. These hybrids have attracted interest for their diverse biological activities and potential applications in drug development .

Molecular Packing Analysis

Due to its structural features, 4-(2,5-Dichlorophenyl)butanoic acid is used to study molecular packing in solids. The formation of supramolecular tapes through specific hydrogen bonding patterns is of particular interest in materials science .

Safety and Hazards

Zukünftige Richtungen

Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . The Ar = 2,4-dichlorophenyl derivative has been reported previously but without spectroscopic and crystallographic characterization . Therefore, future research could focus on the spectroscopic and crystallographic characterization of “4-(2,5-Dichlorophenyl)butanoic acid”.

Wirkmechanismus

Target of Action

Similar compounds, such as glutaric acid-amides, have shown biological activity as anti-cancer and anti-leishmanial agents

Mode of Action

The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The molecule’s backbone is kinked about the methylene-C–N (amide) bond, and an additional twist is noted between the amide and phenyl groups . These structural features could influence its interaction with target molecules.

Biochemical Pathways

Compounds with similar structures, such as glutaric acid-amides, have been studied in the context of anti-cancer and anti-leishmanial activity . This suggests that the compound may affect pathways related to these biological processes.

Result of Action

The compound’s structure suggests that it may form supramolecular tapes assembled through carboxylic acid-o–h … o (carbonyl) and amide-n–h … o (amide) hydrogen bonding . This could potentially influence its biological activity.

Eigenschaften

IUPAC Name |

4-(2,5-dichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKILGBCDDSQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655664 | |

| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichlorophenyl)butanoic acid | |

CAS RN |

855152-60-2 | |

| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

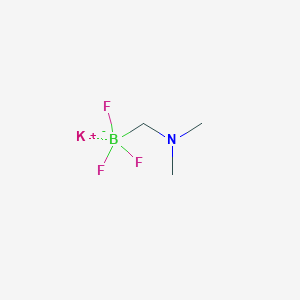

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B1419927.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)

![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)